
Methyl (naphthalen-1-ylmethyl)carbamate
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Description
Methyl (naphthalen-1-ylmethyl)carbamate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (naphthalen-1-ylmethyl)carbamate is an organic compound that combines a naphthalene moiety with a carbamate functional group. This unique structure contributes to its diverse biological activities, particularly in the fields of pest control and potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and findings.
- Molecular Formula : C12H13NO2
- Molecular Weight : Approximately 215.25 g/mol
- Density : 1.234 g/cm³
- Boiling Point : 301.4°C at 760 mmHg
- LogP Value : Approximately 3.09, indicating moderate lipophilicity
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an insecticide and potential therapeutic agent. The compound's ability to inhibit specific enzymes involved in neurotransmission makes it a candidate for pest control and neuropharmacological studies.
Insecticidal Properties
Compounds containing naphthalene and carbamate moieties are known for their insecticidal properties. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. This inhibition can lead to the accumulation of acetylcholine, causing paralysis and death in pests.
Comparative Analysis of Related Compounds
The following table summarizes the properties and biological activities of compounds structurally related to this compound:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
Methyl N-(1-naphthyl)carbamate | C12H13NO2 | Used as an insecticide; moderate lipophilicity |
Naphthalen-1-yl formyl(methyl)carbamate | C12H11NO3 | Exhibits different biological activities |
Methyl allyl(naphthalen-1-ylmethyl)carbamate | C13H15NO2 | Enhanced reactivity due to allyl group |
Case Studies and Research Findings
- Neuropharmacological Potential : Studies have suggested that compounds similar to this compound can cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases. Research indicates that these compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
- Toxicity Studies : A study evaluating the cytotoxic effects of various carbamates, including this compound, found that exposure leads to significant cellular damage in mammalian cells at certain concentrations. The study emphasized the need for careful assessment of safety profiles when considering these compounds for agricultural or therapeutic use .
- Environmental Impact : Research has shown that carbamates can degrade in microbial environments, leading to concerns about their persistence and effects on non-target organisms. The hydrolysis of this compound in soil and water systems is an area of ongoing investigation, particularly regarding its breakdown products and their ecological implications .
Q & A
Q. Basic: What are common synthetic strategies for preparing methyl (naphthalen-1-ylmethyl)carbamate?
Answer:
The synthesis typically involves carbamate formation via nucleophilic substitution. A general approach includes reacting naphthalen-1-ylmethanol with methyl isocyanate or methyl chloroformate under controlled conditions. For example:
- Step 1: Activate the hydroxyl group of naphthalen-1-ylmethanol using a base (e.g., pyridine) to deprotonate it.
- Step 2: Introduce methyl chloroformate to form the carbamate ester via nucleophilic acyl substitution .
- Step 3: Purify the product using column chromatography or recrystallization.
Alternative routes may employ protective groups for regioselective synthesis, as seen in tert-butyl carbamate derivatives .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: 1H and 13C NMR identify aromatic protons (6.5–8.5 ppm) and carbamate carbonyl signals (~155 ppm) .
- IR Spectroscopy: Stretching vibrations for N–H (~3350 cm−1) and C=O (~1700 cm−1) confirm the carbamate group .
- Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
Based on structurally similar carbamates:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to potential dermal/ocular toxicity .
- Ventilation: Use fume hoods to avoid inhalation; methyl carbamates may release toxic vapors upon decomposition .
- Storage: Store at –20°C in airtight containers to prevent hydrolysis .
Q. Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Answer:
SAR studies focus on modifying substituents to enhance target binding or reduce off-target effects:
- Naphthalene Substitution: Electron-withdrawing groups (e.g., –NO2) at the 4-position increase electrophilicity, potentially boosting enzyme inhibition .
- Carbamate Chain Length: Shorter chains (methyl vs. ethyl) reduce steric hindrance, improving interaction with hydrophobic binding pockets .
Comparative tables for analogous carbamates (e.g., ethyl vs. phenyl derivatives) highlight these trends .
Q. Advanced: How should researchers design in vivo toxicity studies for this compound?
Answer:
Adopt protocols from naphthalene derivatives and carbamates:
- Exposure Routes: Prioritize oral and inhalation routes, as these are common for environmental toxins .
- Endpoints: Monitor hepatic enzymes (ALT, AST), renal function (creatinine), and histopathology for systemic effects .
- Dose Selection: Use subacute doses (10–100 mg/kg) based on LD50 data from methyl carbamate analogs .
Q. Advanced: How to resolve contradictions in carcinogenicity data across species?
Answer:
Species-specific metabolic pathways explain discrepancies:
- Rodent Models: Rats exhibit CYP450-mediated activation of methyl carbamate to mutagenic intermediates, while mice lack this pathway .
- In Vitro Alternatives: Use human hepatocyte cultures or metabolically competent cell lines (e.g., HepG2) to bridge interspecies gaps .
Q. Advanced: What validation criteria ensure reliability in quantifying this compound via GC/MS?
Answer:
Follow guidelines for carbamate analysis:
- Precision: Intra-day and inter-day relative standard deviations (RSD) should be <5% (e.g., methyl carbamate: 0.45% intra-day RSD) .
- Calibration Curves: Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Limit of Detection (LOD): Aim for ≤1 ng/mL based on ethyl carbamate benchmarks .
Q. Advanced: What metabolic pathways are hypothesized for this compound?
Answer:
Proposed pathways, inferred from carbamate toxicology:
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl N-(naphthalen-1-ylmethyl)carbamate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)14-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
GGSOWOFTXSBAHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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